molecular formula C4H7NO5S B2773767 methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate CAS No. 1621706-78-2

methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate

Cat. No. B2773767
CAS RN: 1621706-78-2
M. Wt: 181.16
InChI Key: ZVUAICDRECZJGG-VKHMYHEASA-N
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Description

Methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate, also known as Methyl 4-carboxy-2-oxo-2H-1,2-thiazine-3-carboxylate, is a chemical compound with potential applications in scientific research. This compound belongs to the family of thiazolidine-4-carboxylic acid derivatives and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Antimicrobial Activity

Methyl (S)-serinate S,S-dioxide has demonstrated significant antimicrobial potential. For instance, endophytic fungi associated with Citrus macroptera (an endangered ethnomedicinal plant) produce bioactive metabolites, including this compound. These metabolites exhibit antimicrobial effects against bacteria such as Staphylococcus epidermidis and Sclerotinia sclerotiorum . Further research could explore its use in pharmaceuticals and agriculture.

Phytochemical Content

The secondary metabolites extracted from Talaromyces assiutensis , a fungus inhabiting Citrus macroptera , contain methyl (S)-serinate S,S-dioxide. Quantitative analysis revealed high flavonoid content, followed by alkaloids, saponins, and terpenoids. These phytochemicals contribute to the compound’s bioactivity .

Chemical Characterization

Gas chromatography-mass spectrometry (GC-MS) analysis identified several compounds associated with methyl (S)-serinate S,S-dioxide. Notably, 3-undecene-5-methyl, 2,5-dihydroxy-3-methyl-2,5-cyclohexadiene-1,4-dione, and 3-n-hexylthiolane, S,S-dioxide were detected . These findings provide insights into its chemical profile.

Alternative Source for Metabolites

Given the decline in plant populations due to industrial use, microorganisms like endophytes offer an alternative source of valuable metabolites. Methyl (S)-serinate S,S-dioxide, produced by endophytic fungi, exemplifies this potential. Researchers can explore its applications as a sustainable replacement for synthetic compounds .

Thiophene S-Oxides

Thiophene S-oxides, including methyl (S)-serinate S,S-dioxide, have relevance in pharmaceuticals. They are metabolites of thienyl-containing drugs like ticlopidine and clopidogrel. Understanding their preparation and reactivity is crucial for drug development .

properties

IUPAC Name

methyl (4S)-2,2-dioxooxathiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5S/c1-9-4(6)3-2-10-11(7,8)5-3/h3,5H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUAICDRECZJGG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-serinate S,S-dioxide

CAS RN

1621706-78-2
Record name methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-4-carboxylate
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